molecular formula C11H12ClNO4 B11719719 Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate

Cat. No.: B11719719
M. Wt: 257.67 g/mol
InChI Key: DPSXXGIRGVRZDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate typically involves the esterification of 3-(3-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active 3-(3-Chloro-2-nitrophenyl)propanoic acid, which can then interact with cellular components to exert its effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates .

Comparison with Similar Compounds

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate can be compared with other esters such as:

    Ethyl 3-(2-Hydroxyphenyl)propanoate: Differing by the presence of a hydroxyl group instead of a nitro group.

    Ethyl 3-(2-Nitrophenyl)propanoate: Differing by the position of the nitro group on the phenyl ring.

    Ethyl 3-(3-Chloro-4-nitrophenyl)propanoate: Differing by the position of the chlorine and nitro groups

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(3-chloro-2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSXXGIRGVRZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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